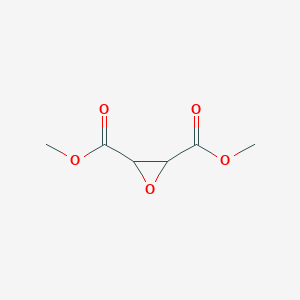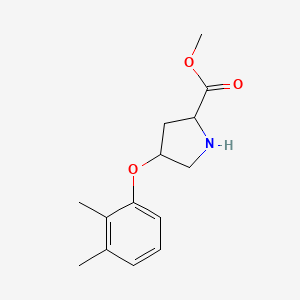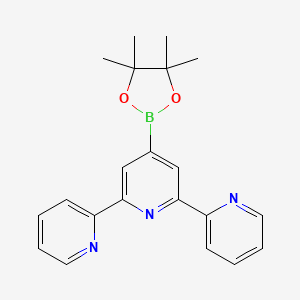
Dimethyl oxirane-2,3-dicarboxylate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’oxirane-2,3-dicarboxylate de diméthyle peut être synthétisé par plusieurs méthodes. Une approche courante consiste en l’époxydation du maléate de diméthyle ou du fumarate de diméthyle à l’aide de peracides tels que l’acide m-chloroperbenzoïque (m-CPBA). La réaction se déroule généralement dans des conditions douces, le peracide agissant comme agent oxydant pour former le cycle oxirane.
Méthodes de production industrielles
Dans un contexte industriel, la production d’oxirane-2,3-dicarboxylate de diméthyle peut impliquer l’utilisation de réacteurs à écoulement continu pour assurer une synthèse efficace et évolutive. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, impliquant souvent des températures contrôlées et l’utilisation de catalyseurs pour améliorer la vitesse de réaction.
Analyse Des Réactions Chimiques
Types de réactions
L’oxirane-2,3-dicarboxylate de diméthyle subit diverses réactions chimiques, notamment :
Oxydation : Le cycle oxirane peut être ouvert par des réactions d’oxydation, conduisant à la formation de diols ou d’autres produits oxydés.
Réduction : La réduction des groupes ester peut produire les alcools correspondants.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle oxirane, où des nucléophiles tels que des amines ou des thiols attaquent le cycle, conduisant à l’ouverture du cycle et à la formation de produits substitués.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent les peracides comme le m-CPBA.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des nucléophiles comme des amines, des thiols ou des alcools peuvent être utilisés dans des conditions basiques ou acides pour faciliter l’ouverture du cycle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation produit généralement des diols, tandis que la réduction produit des alcools. Les réactions de substitution donnent lieu à divers dérivés substitués du composé d’origine.
Applications De Recherche Scientifique
L’oxirane-2,3-dicarboxylate de diméthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base en synthèse organique, en particulier dans la préparation de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l’étude des réactions enzymatiques catalysées impliquant des époxydes et des esters.
Médecine : La recherche sur des applications pharmaceutiques potentielles comprend son utilisation comme intermédiaire dans la synthèse de composés bioactifs.
Industrie : Il est utilisé dans la production de polymères et d’autres matériaux en raison de son cycle oxirane réactif et de ses groupes ester.
Mécanisme D'action
Le mécanisme par lequel l’oxirane-2,3-dicarboxylate de diméthyle exerce ses effets implique la réactivité du cycle oxirane et des groupes ester. Le cycle oxirane est très tendu et donc réactif, ce qui le rend sensible aux attaques nucléophiles. Cette réactivité est exploitée dans diverses réactions chimiques, où l’ouverture du cycle conduit à la formation de nouvelles liaisons et de nouveaux produits. Les groupes ester peuvent également subir une hydrolyse ou une réduction, élargissant encore la polyvalence du composé en synthèse chimique.
Comparaison Avec Des Composés Similaires
L’oxirane-2,3-dicarboxylate de diméthyle peut être comparé à d’autres composés similaires tels que :
Maléate de diméthyle : Un précurseur dans la synthèse de l’oxirane-2,3-dicarboxylate de diméthyle, caractérisé par une double liaison au lieu d’un cycle oxirane.
Fumarate de diméthyle : Un autre précurseur, différent par la configuration de la double liaison par rapport au maléate de diméthyle.
Oxyde d’éthylène : Un époxyde plus simple avec un seul cycle oxirane, largement utilisé dans les applications industrielles.
La singularité de l’oxirane-2,3-dicarboxylate de diméthyle réside dans sa combinaison d’un cycle oxirane et de groupes ester, offrant une plateforme polyvalente pour diverses transformations chimiques et applications.
Propriétés
IUPAC Name |
dimethyl oxirane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGHUYFLGPUYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972412 | |
| Record name | Dimethyl oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-10-3, 56958-97-5 | |
| Record name | NSC400381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC172788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)





